molecular formula C13H18BBrO3 B1528956 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 868629-78-1

2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1528956
CAS RN: 868629-78-1
M. Wt: 313 g/mol
InChI Key: YAHLNIAKBFYRMV-UHFFFAOYSA-N
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Description

“5-bromo-2-methoxyphenyl acetate” is a compound that has a molecular weight of 245.07 .


Molecular Structure Analysis

The molecular structure of “5-bromo-2-methoxyphenyl benzenesulfonate” is C13H11BrO4S . Its average mass is 343.193 Da and its monoisotopic mass is 341.956146 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-2-methoxyphenyl benzenesulfonate” include a density of 1.5±0.1 g/cm3, a boiling point of 463.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 76.1±0.4 cm3 .

Scientific Research Applications

Polymer Synthesis and Functionalization

This compound plays a crucial role in the synthesis of heterodifunctional polyfluorenes. For instance, it has been used in Suzuki-Miyaura chain growth polymerization processes to create polymers with adjustable molecular weights. These polymers can be end-capped with dye-labels, allowing for the development of nanoparticles exhibiting bright fluorescence emission. The synthesis of such polymers demonstrates their potential in creating advanced materials for optical applications due to their high quantum yields and tunable emission properties (Fischer, Baier, & Mecking, 2013).

Material Science and Nanotechnology

Another significant application of this compound is in the preparation of organic/inorganic semiconductor hybrid particles. Through Suzuki–Miyaura coupling polymerization, functionalized polyfluorenes with either amine or phosphonic acid end-groups have been synthesized. These polyfluorenes serve as stabilizing ligands for cadmium selenide quantum dots, leading to hybrid particles. Such particles, notable for their quality inorganic nanocrystals and efficient energy transfer from the polyfluorene layer to the quantum dots, are promising for applications in optoelectronics and nanotechnology (de Roo et al., 2014).

Organic Synthesis and Chemical Transformations

In organic synthesis, derivatives of this compound have been employed to create novel stilbene derivatives containing pinacolylboronate groups. These compounds are potential intermediates for synthesizing conjugated polyenes, which could find applications in new materials for LCD technology. Moreover, some of these derivatives are under investigation for their biological activity, indicating their broader utility in chemical synthesis and potential therapeutic applications (Das et al., 2015).

Safety and Hazards

“5-bromo-2-methoxyphenyl acetate” has a GHS07 pictogram and its signal word is "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

Mechanism of Action

    Mode of Action

      The compound likely participates in Suzuki–Miyaura (SM) cross-coupling reactions. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferring from boron to palladium. This process leads to the formation of new carbon–carbon bonds .

properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHLNIAKBFYRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725495
Record name 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

868629-78-1
Record name 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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